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molecular formula C11H9FN2O3 B8529804 Ethyl 2-diazo-3-(2-fluorophenyl)-3-oxopropanoate

Ethyl 2-diazo-3-(2-fluorophenyl)-3-oxopropanoate

Cat. No. B8529804
M. Wt: 236.20 g/mol
InChI Key: YOQPCTSLXZYYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653079B2

Procedure details

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (1.00 g, 4.76 mmol) was dissolved in acetonitrile (14 mL) and treated with triethylamine (0.760 ml, 5.47 mmol, 1.15 equiv). The mixture was cooled to 0° C., treated with 4-acetamidobenzenesulfonylazide (1.26 g, 5.23 mmol, 1.1 equiv) and warmed to ambient temperature over 1.5 hours. The mixture was partially concentrated in vacuo, cooled to 0° C., treated with sodium hydroxide (50 mL, 1 N aqueous) and extracted with chloroform (3×50 mL). The combined organic extracts were dried with sodium sulfate, filtered and concentrated in vacuo. The residue was purified via silica gel gradient chromatography (100:0 to 85:15; hexanes:ethyl acetate) providing the titled compound as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:15])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11].C(N(CC)CC)C.C(NC1C=CC(S([N:36]=[N+:37]=[N-])(=O)=O)=CC=1)(=O)C>C(#N)C>[N+:36](=[C:9]([C:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[F:1])=[O:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[N-:37]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C(CC(=O)OCC)=O
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.76 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.26 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to ambient temperature over 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was partially concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
treated with sodium hydroxide (50 mL, 1 N aqueous)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via silica gel gradient chromatography (100:0 to 85:15; hexanes:ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
[N+](=[N-])=C(C(=O)OCC)C(=O)C1=C(C=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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